Alarelin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), a crucial hormone involved in the regulation of the reproductive system. It is primarily used in medical and research settings due to its potential therapeutic applications. This compound is classified as a peptide drug and is explored for its use in managing conditions like endometriosis, uterine fibroids, and certain hormone-sensitive cancers such as prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alarelin acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Alarelin acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: this compound can participate in substitution reactions where specific amino acid residues are replaced with others.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Conversion to thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Alarelin acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Explored for its therapeutic potential in treating endometriosis, uterine fibroids, and hormone-sensitive cancers.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
The mechanism of action of alarelin acetate revolves around its ability to mimic the natural gonadotropin-releasing hormone. It binds to GnRH receptors on the pituitary gland, initially causing an increase in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). With prolonged administration, it leads to a downregulation of GnRH receptors, reducing the secretion of these gonadotropins. This hormonal suppression is beneficial in conditions where reducing gonadotropin levels is desired, such as in the treatment of hormone-sensitive cancers or managing endometriosis by decreasing estrogen production .
Comparison with Similar Compounds
Triptorelin: Another synthetic GnRH agonist used in similar therapeutic applications.
Leuprolide: A GnRH analog used in the treatment of hormone-sensitive cancers and reproductive health conditions.
Goserelin: A synthetic decapeptide analog of GnRH used in the treatment of prostate cancer and breast cancer.
Uniqueness of Alarelin Acetate: this compound is unique due to its specific amino acid sequence and its ability to induce ovulation. It is known for its high potency and efficacy in stimulating the release of gonadotropins, making it a valuable tool in both research and clinical settings .
Properties
CAS No. |
79561-22-1 |
---|---|
Molecular Formula |
C60H86N16O16 |
Molecular Weight |
1287.4 g/mol |
IUPAC Name |
acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H78N16O12.2C2H4O2/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38;2*1-2(3)4/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61);2*1H3,(H,3,4)/t31-,38?,39+,40+,41+,42+,43+,44+,45+;;/m1../s1 |
InChI Key |
DPWSRXJWCYEGIV-CWMZTGDLSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |
Appearance |
Solid powder |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XHWSYALRP |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10-des-Gly,6-(D-Ala)-LHRH ethylamide, acetate salt 6-D-Ala-10-D-Gly-LHRH-ethylamide Ala(6)-Gly(10)-GnRH GnRHa cpd LHRH, Ala(6)-Gly(10)-ethylamide- LHRH, alanine(6)-glycine(10)-ethylamide- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.